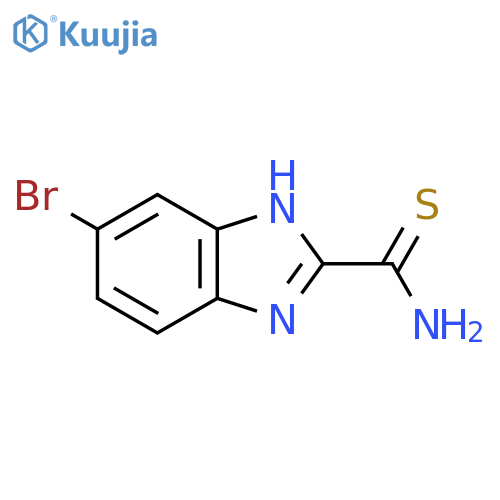

Cas no 2344681-32-7 (6-Bromo-1H-benzimidazole-2-carbothioamide)

6-Bromo-1H-benzimidazole-2-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1H-1,3-benzodiazole-2-carbothioamide

- 2344681-32-7

- EN300-7426062

- 6-Bromo-1H-benzimidazole-2-carbothioamide

-

- インチ: 1S/C8H6BrN3S/c9-4-1-2-5-6(3-4)12-8(11-5)7(10)13/h1-3H,(H2,10,13)(H,11,12)

- InChIKey: VIWBSXZGOKAELI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)NC(C(N)=S)=N2

計算された属性

- せいみつぶんしりょう: 254.94658g/mol

- どういたいしつりょう: 254.94658g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

6-Bromo-1H-benzimidazole-2-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7426062-10.0g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95.0% | 10.0g |

$3007.0 | 2025-03-11 | |

| Enamine | EN300-7426062-2.5g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95.0% | 2.5g |

$1370.0 | 2025-03-11 | |

| 1PlusChem | 1P0293W5-2.5g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95% | 2.5g |

$1756.00 | 2024-05-23 | |

| Aaron | AR02944H-500mg |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95% | 500mg |

$776.00 | 2025-02-17 | |

| 1PlusChem | 1P0293W5-1g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95% | 1g |

$926.00 | 2024-05-23 | |

| 1PlusChem | 1P0293W5-100mg |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95% | 100mg |

$350.00 | 2024-05-23 | |

| 1PlusChem | 1P0293W5-10g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95% | 10g |

$3779.00 | 2024-05-23 | |

| 1PlusChem | 1P0293W5-5g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95% | 5g |

$2569.00 | 2024-05-23 | |

| Enamine | EN300-7426062-0.25g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95.0% | 0.25g |

$347.0 | 2025-03-11 | |

| Enamine | EN300-7426062-0.1g |

5-bromo-1H-1,3-benzodiazole-2-carbothioamide |

2344681-32-7 | 95.0% | 0.1g |

$241.0 | 2025-03-11 |

6-Bromo-1H-benzimidazole-2-carbothioamide 関連文献

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

6-Bromo-1H-benzimidazole-2-carbothioamideに関する追加情報

Introduction to 6-Bromo-1H-benzimidazole-2-carbothioamide (CAS No: 2344681-32-7)

6-Bromo-1H-benzimidazole-2-carbothioamide, identified by its Chemical Abstracts Service (CAS) number 2344681-32-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities. The presence of both bromine and a carbothioamide functional group in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The benzimidazole core is a privileged scaffold in drug discovery, exhibiting activities ranging from antiviral and antibacterial to anticancer and anti-inflammatory properties. The introduction of a bromine atom at the 6-position enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry for further derivatization and the development of novel therapeutic agents.

The carbothioamide moiety at the 2-position adds another layer of reactivity, allowing for diverse chemical transformations such as cyclization, condensation, and coupling reactions. These structural features make 6-Bromo-1H-benzimidazole-2-carbothioamide a versatile building block for the synthesis of more complex molecules. Recent advancements in synthetic methodologies have further expanded its utility, enabling the efficient preparation of derivatives with tailored biological properties.

In recent years, there has been a surge in research focused on developing new benzimidazole derivatives as potential therapeutic agents. Several studies have highlighted the importance of optimizing the substitution patterns on the benzimidazole ring to enhance potency and selectivity. The bromine atom in 6-Bromo-1H-benzimidazole-2-carbothioamide serves as an excellent handle for such optimizations, allowing researchers to introduce various substituents at different positions on the molecule.

One particularly promising area of research involves the use of 6-Bromo-1H-benzimidazole-2-carbothioamide in the development of anticancer agents. Benzimidazole derivatives have shown significant promise as kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer cell proliferation and survival. The bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex aromatic systems found in many kinase inhibitors.

Moreover, the carbothioamide group can be further functionalized to introduce additional pharmacophores that enhance binding affinity to biological targets. For instance, thiazole-based scaffolds have been shown to exhibit potent anticancer activity by interfering with essential cellular processes. By incorporating a thiazole ring into derivatives of 6-Bromo-1H-benzimidazole-2-carbothioamide, researchers can leverage these properties to develop novel anticancer drugs.

Another emerging application of 6-Bromo-1H-benzimidazole-2-carbothioamide is in the field of antiviral research. Viruses often rely on specific enzymes for their replication cycle, and inhibiting these enzymes can effectively prevent viral propagation. Benzimidazole derivatives have been identified as potent inhibitors of viral enzymes such as proteases and polymerases. The bromine atom in 6-Bromo-1H-benzimidazole-2-carbothioamide allows for facile modifications that can improve binding interactions with viral targets.

Recent studies have also explored the potential of 6-Bromo-1H-benzimidazole-2-carbothioamide as an antimicrobial agent. Antibiotic resistance poses a significant global health challenge, necessitating the development of new antimicrobial compounds. Benzimidazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens by disrupting essential cellular processes such as DNA replication and protein synthesis. The structural versatility of 6-Bromo-1H-benzimidazole-2-carbothioamide makes it an ideal candidate for designing novel antimicrobial agents with improved efficacy and reduced resistance profiles.

The synthesis of 6-Bromo-1H-benzimidazole-2-carbothioamide typically involves multi-step organic transformations starting from commercially available precursors. The bromination step is crucial and can be achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure high regioselectivity. Subsequent functionalization at the 2-position via thiolation or other coupling reactions yields the desired carbothioamide derivative.

Advanced computational methods have also played a pivotal role in optimizing synthetic routes for 6-Bromo-1H-benzimidazole-2-carbothioamide. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal reaction conditions before conducting experimental trials. This approach not only saves time but also enhances yield and purity, ensuring that subsequent biological evaluations are performed on high-quality material.

In conclusion, 6-Bromo-1H-benzimbidazole-2-carbothioamide (CAS No: 2344681-32-7) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with applications ranging from oncology to antiviral and antimicrobial therapies. Ongoing research continues to uncover new ways to leverage this compound's reactivity, paving the way for innovative drug discovery efforts.

2344681-32-7 (6-Bromo-1H-benzimidazole-2-carbothioamide) 関連製品

- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)

- 748143-95-5(3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)

- 45654-48-6(4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)

- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)

- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)

- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)

- 1185022-42-7(N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride)

- 1036528-19-4(tert-butyl N-{2-amino-1-[2-(difluoromethoxy)phenyl]ethyl}carbamate)

- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)

- 1806068-78-9(Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)